molecular formula C24H28N2O5 B2857830 (2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one CAS No. 869078-51-3

(2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one

Cat. No.: B2857830
CAS No.: 869078-51-3
M. Wt: 424.497
InChI Key: QBMZNDLWRBUEAX-JCMHNJIXSA-N
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Description

(2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one is a synthetic benzofuran derivative characterized by a Z-configured benzylidene moiety at the C2 position, a hydroxyl group at C6, and a piperazine-based side chain at C5. The 4-ethoxybenzylidene substituent contributes to lipophilicity, while the hydroxyethyl-piperazine group enhances solubility due to its polar nature. Such structural features are common in kinase inhibitors or antimicrobial agents, where the benzofuran scaffold interacts with biological targets through hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-2-30-18-5-3-17(4-6-18)15-22-23(29)19-7-8-21(28)20(24(19)31-22)16-26-11-9-25(10-12-26)13-14-27/h3-8,15,27-28H,2,9-14,16H2,1H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMZNDLWRBUEAX-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxybenzylidene group: This step involves the condensation of 4-ethoxybenzaldehyde with the benzofuran core, often using a base such as sodium hydroxide or potassium carbonate.

    Attachment of the piperazine moiety: The piperazine derivative is introduced through nucleophilic substitution reactions, typically using a suitable leaving group and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ethoxybenzylidene group can be reduced to form the corresponding ethylbenzyl group.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, osmium tetroxide, or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Bases such as sodium hydroxide or potassium carbonate, and suitable leaving groups like halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ethoxybenzylidene group would yield the ethylbenzyl derivative.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The benzofuran core is known for its bioactivity, and the presence of additional functional groups may enhance its efficacy.

Medicine

In medicine, (2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one could be investigated as a potential therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

(2Z)-2-(2,3,4-Trimethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one

  • Structural Difference : Replaces the 4-ethoxy group with 2,3,4-trimethoxy substituents.
  • Impact :
    • Increased polarity : Three methoxy groups enhance hydrogen-bonding capacity compared to the single ethoxy group.
    • Molecular Weight : 470.52 g/mol (vs. ~464.5 g/mol estimated for the target compound).
    • Bioactivity : Trimethoxy analogs often exhibit stronger binding to enzymes like topoisomerases due to enhanced electron-donating effects .

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

  • Structural Difference : Substitutes 4-ethoxybenzylidene with a thiophene ring and replaces hydroxyethyl-piperazine with methylpiperazine.
  • Impact: Electronic Effects: The thiophene ring introduces sulfur-mediated interactions (e.g., π-stacking) absent in the ethoxy analog. Solubility: Methylpiperazine reduces hydrophilicity (Topological Polar Surface Area [TPSA] = 81.2 vs.

Modifications to the Piperazine Side Chain

The hydroxyethyl-piperazine group influences solubility and target binding:

(2Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

  • Structural Difference : Replaces piperazine with piperidine and adds a methyl group at C3.
  • Impact :
    • Basicity : Piperidine (one nitrogen) is less basic than piperazine (two nitrogens), altering protonation states at physiological pH.
    • Molecular Weight : ~453.5 g/mol (estimated), with reduced hydrogen-bonding capacity due to the absence of a hydroxyethyl group .

2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (from Cetirizine-related compounds)

  • Structural Difference : Bulky chlorophenyl-benzyl substituent on piperazine.
  • Impact :
    • Hydrophobicity : Increased logP compared to the target compound, favoring blood-brain barrier penetration.
    • Pharmacology : Such modifications are typical in antihistamines, suggesting divergent therapeutic applications compared to benzofuran-based analogs .

Research Findings and Implications

  • Hydroxyethyl-piperazine vs. Methylpiperazine : The hydroxyethyl group in the target compound improves solubility (TPSA ~100 vs. 81.2 in methylpiperazine analogs), critical for oral bioavailability .
  • Benzylidene Substituents : Ethoxy groups balance lipophilicity and steric bulk, whereas trimethoxy or thiophene substituents may enhance target affinity but reduce metabolic stability .
  • Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms facilitate stronger interactions with acidic residues in enzyme active sites compared to piperidine .

Biological Activity

The compound (2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one is a synthetic organic molecule belonging to the benzofuran family. Its unique structural features, including a benzofuran core, hydroxy group, and piperazine moiety, suggest potential pharmacological applications. This article reviews its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H30N2O4C_{23}H_{30}N_{2}O_{4} with a molecular weight of approximately 398.50 g/mol. The compound's structure includes functional groups that are often associated with biological activity.

PropertyValue
Molecular FormulaC23H30N2O4C_{23}H_{30}N_{2}O_{4}
Molecular Weight398.50 g/mol
IUPAC Name(2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one
InChI KeyYIIBVRURVMEOPF-CFRMEGHHSA-N

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

  • Formation of the Benzofuran Core : Cyclization reactions using appropriate precursors.
  • Introduction of Hydroxy Group : Selective hydroxylation reactions.
  • Attachment of Ethoxybenzylidene Group : Condensation reactions with 4-ethoxybenzaldehyde.
  • Incorporation of Piperazine Moiety : Nucleophilic substitution reactions involving 4-(2-hydroxyethyl)piperazine.

These synthetic routes can be optimized through multicomponent reactions to enhance yield and efficiency .

Biological Activity

Research indicates that compounds structurally similar to (2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one exhibit significant biological activities:

Anticancer Properties

Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Neuroprotective Effects

The piperazine moiety in the compound suggests potential neuroprotective effects, as similar compounds have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens, potentially making it useful in the development of new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms:

  • Study on Anticancer Effects : A study demonstrated that a benzofuran derivative inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation .
  • Neuroprotective Mechanisms : Research revealed that similar piperazine-containing compounds protected against glutamate-induced neurotoxicity in rat cortical neurons .
  • Antimicrobial Testing : A compound with a similar structure showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent .

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